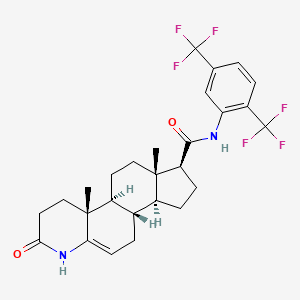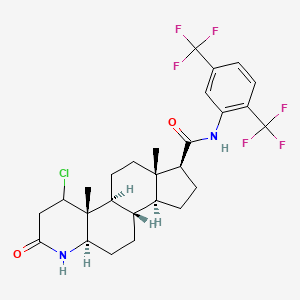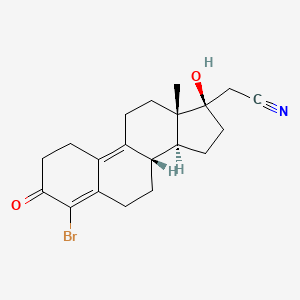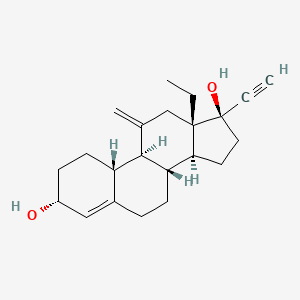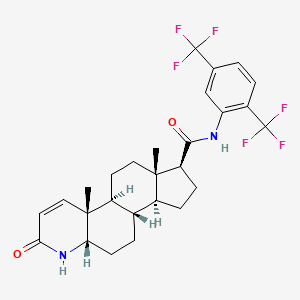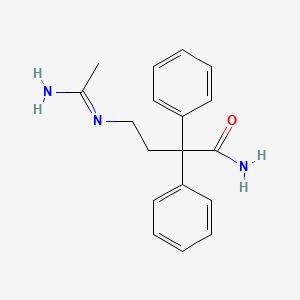
Imazethapyr Impurity 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imazethapyr is an imidazolinone herbicide that is used worldwide due to its high activity at low application rates and its broad-spectrum of weed control in soybean and other legume crops . It’s important to note that the specific properties and effects of “Imazethapyr Impurity 8” may vary from the parent compound, Imazethapyr.
Synthesis Analysis
Imazethapyr is applied as a post-emergence herbicide to control weeds in soybean fields . The degradation of imazethapyr in soil is influenced by factors such as application rate, soil physicochemical properties, and temperature .Chemical Reactions Analysis
Imazethapyr is degraded primarily by microbial metabolism and photolysis . The rate of degradation can be influenced by factors such as soil pH and organic matter content .Applications De Recherche Scientifique
Environmental Impact and Toxicity
- Imazethapyr, a widely used herbicide, shows significant environmental and toxicological impacts. It has been linked to increased cancer risks, specifically bladder and colon cancer, among pesticide applicators (Koutros et al., 2009).
- Studies on Allium cepa root cells indicate that Imazethapyr (IM) exhibits cytotoxic activity, inducing DNA damage in a dose-dependent manner, although not consistently genotoxic (Liman, Ciğerci, & Öztürk, 2015).
Effects on Plant Physiology
- Imazethapyr affects the root proteome of Arabidopsis thaliana, impacting several key biochemical pathways beyond its primary target of branched-chain amino acid synthesis. This includes effects on sugar and starch metabolism, and cell wall composition (Qian et al., 2015).
- The herbicide also influences the symbiosis between peas and Rhizobium, impacting plant growth and nodule formation. This suggests its effects extend to the symbiotic relationships essential for plant nutrition (González, González-Murua, & Royuela, 1996).
Microbial Community Alterations
- Imazethapyr spraying on Arabidopsis thaliana leads to changes in leaf surface microbial communities. It increases the abundance of potentially pathogenic bacteria, indicating a broader ecological impact of herbicide use (Liu et al., 2019).
Phytotoxicity and Enantioselectivity
- Studies show enantioselective phytotoxicity in rice, where different enantiomers of Imazethapyr exhibit varying degrees of toxicity, affecting not just the target enzyme but also other metabolic pathways (Qian et al., 2011).
Soil and Environmental Dynamics
- Imazethapyr has been studied for its persistence in soil and impacts on soil microbial communities. Its application can shift microbial community structures, although recovery is observed over time (Zhang et al., 2010).
Herbicide Residues and Food Safety
- The presence of imazethapyr residues in soil and grains, particularly in soybeans, has been investigated to understand its persistence and potential impacts on food safety (Sondhia et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
202586-58-1 |
|---|---|
Nom du produit |
Imazethapyr Impurity 8 |
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.33 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



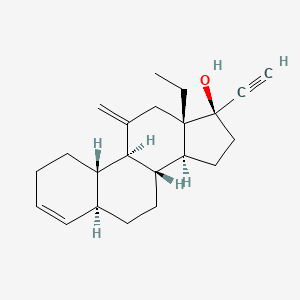
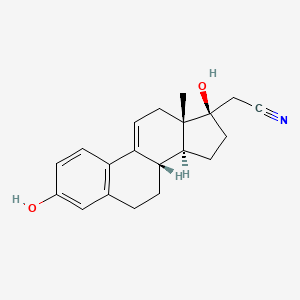
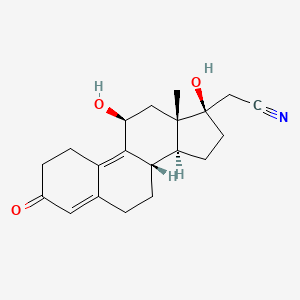
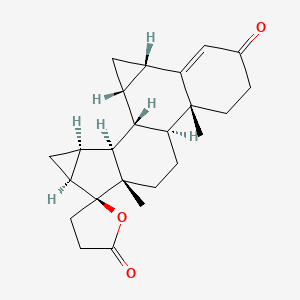
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
